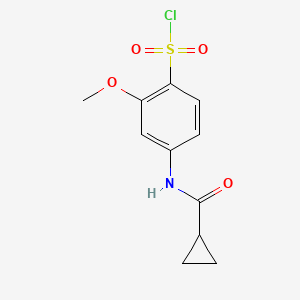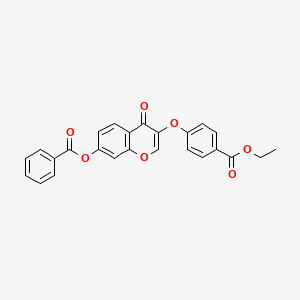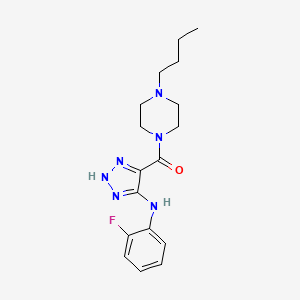
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide is a chemical compound that represents a unique class of sulfonamide derivatives. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry, where they serve as foundational structures in various therapeutic agents. This specific compound showcases a complex arrangement of functional groups, contributing to its potential utility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide typically involves multiple steps, each requiring precise control of reaction conditions. Key steps might include:
Formation of the Tetrahydroquinoline Core: Starting from a quinoline precursor, various reduction methods such as catalytic hydrogenation or chemical reduction using agents like lithium aluminum hydride can be employed to achieve the tetrahydro form.
Sulfonylation: Introduction of the ethylsulfonyl group often involves sulfonyl chlorides and a base, typically in an organic solvent like dichloromethane.
Coupling with Benzene Sulfonamide: This step might involve using coupling reagents like EDCI or DCC in the presence of a suitable base to form the final sulfonamide linkage.
Industrial Production Methods: Scaling up the production of this compound would require optimization of reaction conditions to ensure high yield and purity. Common industrial practices might include the use of continuous flow reactors, which allow for better control over reaction parameters and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The ethoxy group can be susceptible to oxidation under conditions using oxidizing agents like PCC or DMP.
Reduction: The sulfonyl group can be reduced under strong conditions, though this might require specialized reducing agents.
Substitution: The aromatic ring in the benzene sulfonamide portion can undergo electrophilic substitution, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions:
Oxidizing agents like PCC (pyridinium chlorochromate) for controlled oxidation.
Reducing agents like lithium aluminum hydride for selective reductions.
Bases like pyridine and organic solvents like dichloromethane for coupling reactions.
Major Products: Depending on the reaction conditions, the compound can yield various oxidized, reduced, or substituted derivatives, each potentially having unique properties and applications.
Aplicaciones Científicas De Investigación
This compound’s structure makes it a candidate for diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, it can aid in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential bioactive molecule, useful in assays to discover new biological pathways or enzyme inhibitors.
Medicine: With structural similarities to known therapeutics, it can serve as a lead compound in drug discovery, particularly targeting conditions that involve sulfonamide-sensitive pathways.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
When compared to other sulfonamide derivatives, 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups:
Sulfonamide Group: Confers enzyme inhibition capabilities.
Tetrahydroquinoline Core: Offers enhanced binding interactions and potential unique biological activity.
Ethylsulfonyl and Ethoxy Groups: Contribute to its chemical stability and modulate its physicochemical properties.
Comparación Con Compuestos Similares
Sulfanilamide: A simpler sulfonamide used widely as an antibacterial.
N-(1-(ethylsulfonyl)-quinolin-6-yl)-benzenesulfonamide: A structurally related compound lacking the tetrahydro and ethoxy modifications, offering a point of comparison in biological activity and chemical reactivity.
This comprehensive exploration gives a detailed look at 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzenesulfonamide, highlighting its synthesis, reactivity, and potential applications in various scientific fields. Let's dive deeper into any specific area you find particularly fascinating.
Propiedades
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-5-28-21-15(3)12-19(13-16(21)4)30(26,27)22-18-9-10-20-17(14-18)8-7-11-23(20)29(24,25)6-2/h9-10,12-14,22H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIQSJXIANQXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(2-methylphenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B2733795.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2733801.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)


![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2733805.png)


![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)



![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)
